molecular formula C15H14ClNO2 B14383784 4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 89985-55-7

4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14383784
CAS No.: 89985-55-7
M. Wt: 275.73 g/mol
InChI Key: RYZSNIWYGNEHJJ-UHFFFAOYSA-N
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Description

4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of aromatic compounds It features a chloro-substituted cyclohexa-2,4-dien-1-one core with a hydroxyphenyl ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorocyclohexa-2,4-dien-1-one and 1-(2-hydroxyphenyl)ethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-chlorocyclohexa-2,4-dien-1-one and 1-(2-hydroxyphenyl)ethylamine. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroquinones or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress pathways, apoptosis, and cell signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one: This compound itself.

    1-Chloro-6-(4-hydroxyphenyl)-2-naphthol: A similar compound with a naphthol core.

    2,6-Di-tert-butyl-4-(4-methoxybenzylidene)phenol: Another compound with a similar structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

89985-55-7

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-2-[1-(2-hydroxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C15H14ClNO2/c1-10(13-4-2-3-5-15(13)19)17-9-11-8-12(16)6-7-14(11)18/h2-10,18-19H,1H3

InChI Key

RYZSNIWYGNEHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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